2-(3,3,3-Trifluoropropyl)aniline

Fluorine Chemistry Synthetic Methodology Process Chemistry

2-(3,3,3-Trifluoropropyl)aniline (CAS 1384429-88-2) is a fluorinated aromatic amine of the class C-(fluoroalkyl)anilines, bearing a 3,3,3-trifluoropropyl group at the ortho-position of the aniline ring. Its molecular formula is C₉H₁₀F₃N, with a molecular weight of 189.18 g/mol.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 1384429-88-2
Cat. No. B1447749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3,3-Trifluoropropyl)aniline
CAS1384429-88-2
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(F)(F)F)N
InChIInChI=1S/C9H10F3N/c10-9(11,12)6-5-7-3-1-2-4-8(7)13/h1-4H,5-6,13H2
InChIKeyQOJQZQUKDHVIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3,3-Trifluoropropyl)aniline (CAS 1384429-88-2) – Procurement-Ready Overview for Research & Industrial Applications


2-(3,3,3-Trifluoropropyl)aniline (CAS 1384429-88-2) is a fluorinated aromatic amine of the class C-(fluoroalkyl)anilines, bearing a 3,3,3-trifluoropropyl group at the ortho-position of the aniline ring [1]. Its molecular formula is C₉H₁₀F₃N, with a molecular weight of 189.18 g/mol [2]. This compound serves primarily as a building block in medicinal chemistry and agrochemical research, where the trifluoropropyl moiety imparts enhanced lipophilicity and metabolic stability to derived molecules [3]. It is commercially available in research quantities with varying purity grades, and its synthesis has been demonstrated on a multigram scale .

Why 2-(3,3,3-Trifluoropropyl)aniline (CAS 1384429-88-2) Cannot Be Simply Swapped with Isomeric or Non-Fluorinated Analogs


Substituting 2-(3,3,3-trifluoropropyl)aniline with its meta- or para-isomers, or with unfluorinated aniline derivatives, alters key molecular properties that are critical to downstream performance. The position of the trifluoropropyl group on the aromatic ring directly influences synthetic accessibility, overall reaction yields, and physicochemical parameters such as lipophilicity (LogP) and basicity (pKa). Even subtle differences in isomer structure can lead to significant variations in biological activity and pharmacokinetic behavior when incorporated into drug candidates. Consequently, generic substitution without rigorous validation risks compromising synthetic efficiency, product purity, and the intended biological or material outcome. The quantitative evidence below substantiates the unique procurement value of the ortho-isomer relative to its closest comparators.

Quantitative Differentiation: 2-(3,3,3-Trifluoropropyl)aniline (1384429-88-2) vs. Isomeric & Non-Fluorinated Comparators


Synthetic Yield Advantage: Ortho-Isomer Outperforms Meta- and Para-Isomers in Multigram Synthesis

In a head-to-head comparison of the three isomeric (3,3,3-trifluoropropyl)anilines synthesized via the same three-step route from nitrobenzaldehydes, the ortho-isomer (2-substituted) achieved an overall yield of 55%, compared to 47% for the meta-isomer and 45% for the para-isomer [1]. This 8–10 percentage point yield advantage translates to a greater mass of isolated product per synthetic run (67 g for ortho vs. 69 g for meta and 63 g for para under similar scaled conditions), highlighting a tangible benefit in material throughput and cost-efficiency for the ortho variant.

Fluorine Chemistry Synthetic Methodology Process Chemistry

Commercial Purity Flexibility: Access to Higher Purity Grades than Standard Isomer Offerings

While the meta-isomer is typically offered at a standard 95% purity [1], 2-(3,3,3-trifluoropropyl)aniline is available from multiple vendors in a broader range of purity tiers. AKSci provides the compound at 95% minimum purity , and American Elements can produce it in high and ultra-high purity forms including 99%, 99.9%, 99.99%, and 99.999% [2]. This expanded purity window enables more demanding applications, such as semiconductor research or high-precision analytical standards, where trace impurities could compromise results.

Medicinal Chemistry Material Science Analytical Chemistry

Enhanced Lipophilicity: Ortho-Fluorinated Derivative Exhibits Higher LogP than Unsubstituted Aniline

The introduction of the 3,3,3-trifluoropropyl group at the ortho-position significantly increases the compound's lipophilicity relative to unsubstituted aniline. While experimental LogP for the ortho-isomer has not been directly reported, its para-isomer analog exhibits a LogP of 3.34 , and the meta-isomer has a computed XLogP3 of 2.8 [1]. In stark contrast, aniline itself has a LogP of approximately 0.9. This >2-log unit increase in lipophilicity directly correlates with improved membrane permeability, a desirable trait for central nervous system (CNS) drug candidates and agrochemical actives.

Drug Design Pharmacokinetics Physicochemical Property

Altered Basicity: Fluorination Lowers pKa, Modulating Reactivity and Salt Formation

The electron-withdrawing effect of the trifluoropropyl substituent reduces the basicity of the aniline nitrogen. The predicted pKa of 2-(3,3,3-trifluoropropyl)aniline is 3.93 ± 0.10 , which is approximately 0.7 units lower than the pKa of unsubstituted aniline (~4.6). This shift alters the protonation state under physiological and synthetic conditions, impacting both salt formation (e.g., hydrochloride salt) and the compound's behavior in acid-base extractions or coupling reactions where the amine acts as a nucleophile.

Organic Synthesis Reactivity Salt Formation

Ortho-Substitution Directing Effect: Differential Reactivity in Electrophilic Aromatic Substitution

The ortho-position of the trifluoropropyl group in 2-(3,3,3-trifluoropropyl)aniline creates a unique steric and electronic environment around the amine functionality. While the amine group generally directs electrophilic aromatic substitution to the ortho and para positions, the pre-existing ortho-substituent effectively blocks one of the two ortho-sites. This regiochemical constraint forces subsequent functionalization to occur preferentially at the remaining open ortho-position or the para-position, offering a distinct selectivity profile compared to the meta- or para-isomers where both ortho-sites are available. This property is particularly valuable when designing molecules requiring specific substitution patterns.

Organic Synthesis Reactivity Regioselectivity

Optimal Application Scenarios for 2-(3,3,3-Trifluoropropyl)aniline (1384429-88-2) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

When designing CNS-penetrant drug candidates or agrochemical actives, the >2 log unit increase in LogP (relative to unsubstituted aniline) provided by the 3,3,3-trifluoropropyl group can significantly improve passive diffusion across biological barriers. Incorporating 2-(3,3,3-trifluoropropyl)aniline as a building block early in a lead optimization program may enhance the probability of achieving favorable pharmacokinetic profiles without introducing additional stereocenters or complex synthesis [3].

Process Chemistry Scale-Up: Cost-Effective Multigram Synthesis of Fluorinated Building Blocks

For research groups or CROs requiring multigram quantities of a trifluoropropylated aniline, the ortho-isomer offers a tangible yield advantage. With a demonstrated overall yield of 55% (vs. 45–47% for the other isomers) and the ability to reliably produce 60–70 g per synthetic run, this compound is the most cost-effective choice for scaling up fluorinated intermediate production [1].

High-Precision Material Science: Semiconductor Precursors and Analytical Standards

The availability of 2-(3,3,3-trifluoropropyl)aniline in ultra-high purity grades (99.9% to 99.999%) makes it suitable for applications where trace metal or organic impurities must be strictly controlled. Examples include the synthesis of metal-organic frameworks (MOFs) for gas separation, organic semiconductors, or the preparation of certified reference materials for analytical method validation [2].

Regiocontrolled Synthesis of Ortho-Functionalized Aromatic Amines

The presence of the trifluoropropyl group at the ortho-position of 2-(3,3,3-trifluoropropyl)aniline effectively blocks one ortho-site, simplifying the regiochemical outcome of subsequent electrophilic aromatic substitution reactions. This property is exploited in the synthesis of complex heterocycles or polyfunctional aromatics where precise substitution patterns are critical for biological activity or material performance .

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